Elsubrutinib

BTK inhibitor Biochemical potency IC50 comparison

Elsubrutinib (ABBV-105) is a covalent, irreversible BTK inhibitor purpose-built for autoimmune & inflammatory disease research. Distinct from oncology BTK inhibitors, its moderate IC50 (0.18 µM) and unique kinome selectivity minimize off-target effects in chronic-dosing models. Validated in SLE/RA models with established splenic BTK occupancy PK/PD biomarkers. Serves as a C481S mutant benchmark (158-fold potency loss) and is the only BTK inhibitor with clinical JAK1 inhibitor combination data (upadacitinib, ABBV-599). Ideal for BCR/FcγR signaling, autoimmune combination studies, and PK/PD modeling.

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
CAS No. 1643570-24-4
Cat. No. B607293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElsubrutinib
CAS1643570-24-4
SynonymsElsubrutinib
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N
InChIInChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1
InChIKeyUNHZLHSLZZWMNP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elsubrutinib (ABBV-105) Procurement Guide: Sourcing a Selective Covalent BTK Inhibitor for Autoimmune Research


Elsubrutinib (also designated ABBV-105) is an orally active, covalent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for signaling downstream of the B-cell receptor (BCR) and Fc receptors. This investigational small molecule was specifically optimized for the treatment of autoimmune and inflammatory diseases, distinguishing its therapeutic focus from the majority of BTK inhibitors which were initially developed for B-cell malignancies [1]. Its molecular mechanism involves an acrylamide warhead that forms an irreversible covalent bond with the cysteine-481 residue in the ATP-binding pocket of BTK, leading to sustained target inhibition [2]. The compound has been evaluated in multiple Phase 2 clinical trials for systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), both as a monotherapy and in combination with the JAK1 inhibitor upadacitinib (coded as ABBV-599) [3].

Why a Generic BTK Inhibitor Cannot Replace Elsubrutinib (ABBV-105) in Autoimmune Research


Elsubrutinib is not functionally interchangeable with other covalent BTK inhibitors due to a specific combination of biochemical and pharmacological properties that directly influence experimental outcomes. Its moderate biochemical potency for wild-type BTK (IC50 = 0.18 μM) is notably distinct from the sub-nanomolar potencies of oncology-focused BTK inhibitors like ibrutinib (IC50 ≈ 0.5 nM) and zanubrutinib (IC50 ≈ 0.3 nM) [1]. This difference is not merely a matter of degree; it reflects an intentional design to achieve a specific pharmacokinetic and pharmacodynamic profile suitable for chronic, non-oncologic dosing. Critically, elsubrutinib exhibits a unique kinome selectivity signature, demonstrating minimal off-target kinase inhibition at its therapeutic concentrations, a characteristic that is not uniform across the BTK inhibitor class [2]. Finally, its clinical development has been exclusively focused on autoimmune indications (SLE, RA), and its efficacy profile in these diseases—particularly its failure as a monotherapy but potential utility in combination with a JAK inhibitor—is a compound-specific outcome not predictive of the behavior of other BTK inhibitors in these same disease contexts [3].

Quantitative Evidence for Elsubrutinib (ABBV-105) Differentiation from Key BTK Inhibitors


Differential Biochemical Potency on Wild-Type BTK

Elsubrutinib demonstrates a distinct, moderate biochemical potency for wild-type BTK (IC50 = 180 nM or 0.18 μM) compared to the sub-nanomolar potencies of the oncology-focused covalent BTK inhibitors ibrutinib (IC50 ≈ 0.5 nM) and zanubrutinib (IC50 ≈ 0.3 nM) [1]. This difference in potency is a key design feature for its autoimmune indication, intended to provide sufficient target engagement while potentially mitigating on-target toxicities associated with complete and prolonged BTK inhibition in non-malignant cells.

BTK inhibitor Biochemical potency IC50 comparison

Comparative Activity on C481S Mutant BTK

A head-to-head comparative analysis of BTK inhibitors against the clinically relevant resistance mutant BTK C481S revealed a 158-fold loss in potency for elsubrutinib (wild-type IC50 = 2.9 nM; mutant IC50 = 460 nM) [1]. This compares to a 60-fold loss for acalabrutinib (wild-type IC50 = 4.2 nM; mutant IC50 = 250 nM) and a significantly more pronounced loss for ibrutinib (wild-type IC50 = 26.3 nM; mutant IC50 = ~1 μM) [1][2]. This data provides a precise, quantifiable measure of elsubrutinib's vulnerability to this common resistance mechanism relative to its in-class analogs.

BTK C481S mutation Drug resistance Covalent inhibitor

Kinome Selectivity Profile

Elsubrutinib demonstrates a highly selective kinome profile. At a concentration of 0.015 μM, elsubrutinib showed significant inhibition (>50%) of only one kinase (BTK itself) out of a broad panel of kinases screened [1]. This high degree of selectivity is a differentiating feature compared to earlier-generation covalent BTK inhibitors like ibrutinib, which is known to inhibit several off-target kinases (e.g., EGFR, ITK, TEC, BMX) at clinically relevant concentrations [2]. The limited off-target kinase engagement of elsubrutinib is a key property that supports its use in chronic autoimmune diseases where minimizing side effects is paramount.

Kinome selectivity Off-target effects Chemical biology

Clinical Efficacy in Systemic Lupus Erythematosus (SLE)

In a 48-week, randomized, placebo-controlled Phase 2 trial (SLEek, NCT03978520) involving 341 patients with moderately to severely active SLE, elsubrutinib monotherapy (60 mg once daily) showed a lack of efficacy, leading to the discontinuation of its monotherapy arm after a planned interim analysis [1]. However, the combination of elsubrutinib with upadacitinib (ABBV-599 high dose) demonstrated a trend toward improvement, with 48.5% of patients achieving the primary endpoint (SRI-4 response with glucocorticoid ≤10 mg/day) compared to 37.3% for placebo (P=0.081) [1]. This contrasts with upadacitinib monotherapy (30 mg), which showed a significant improvement (54.8% vs. 37.3%, P=0.028) [1]. This precise efficacy data, showing elsubrutinib's failure as a monotherapy but potential role in a specific combination, is a critical differentiator from other BTK inhibitors whose clinical profiles in SLE are either different or unknown.

Systemic lupus erythematosus Phase 2 clinical trial Combination therapy

Optimal Research and Preclinical Applications for Elsubrutinib (ABBV-105)


In Vitro and In Vivo Modeling of Autoimmune B-Cell Signaling

Elsubrutinib is the compound of choice for studies investigating the specific role of BTK in B-cell receptor (BCR) and Fc receptor (FcγR) signaling pathways in the context of autoimmune diseases like SLE and RA. Its high kinome selectivity minimizes confounding off-target effects, allowing for cleaner interpretation of results. Validated in vitro assays include inhibition of IgM-mediated B-cell proliferation, FcεR-mediated histamine release from basophils, and FcγR-mediated IL-6 release from monocytes [1]. In vivo, elsubrutinib is effective in standard preclinical models of arthritis (rat collagen-induced arthritis) and lupus (IFNα-accelerated lupus nephritis) [1].

Investigating BTK Inhibitor Resistance Mechanisms (C481S Mutation)

Researchers studying the emergence of resistance to covalent BTK inhibitors should utilize elsubrutinib as a reference compound due to the availability of precise quantitative data on its activity against the C481S mutant. Its 158-fold loss in potency against the C481S mutant, compared to a 60-fold loss for acalabrutinib and a 38-fold loss for ibrutinib, provides a clear benchmark for comparing the susceptibility of different covalent BTK inhibitors to this common resistance mechanism [2]. This makes elsubrutinib a valuable tool in studies of combination therapies designed to overcome or prevent C481S-driven resistance.

Combination Therapy Studies with JAK Inhibitors

The clinical observation that elsubrutinib monotherapy failed in SLE but showed a potential benefit when combined with the JAK1 inhibitor upadacitinib (ABBV-599) provides a unique and compelling rationale for its use in preclinical combination studies [3]. Researchers exploring dual inhibition of B-cell (BTK) and cytokine (JAK) signaling pathways in autoimmune models can use elsubrutinib as the BTK inhibitor component to replicate and further investigate the specific synergy observed clinically. This scenario is distinct from studies using other BTK inhibitors, as the clinical data on this specific combination is unique to elsubrutinib.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of BTK Occupancy

Elsubrutinib is an excellent tool for PK/PD studies focused on the relationship between plasma concentration and target occupancy in immune tissues. A validated biomarker of target engagement—BTK occupancy in splenic tissue—has been established for elsubrutinib and correlates with in vivo efficacy in preclinical models [1]. Furthermore, its rapid clearance from plasma, while maintaining sustained splenic BTK occupancy, presents an interesting PK/PD profile for modeling and investigation [1]. This makes it a valuable compound for studies aimed at optimizing dosing regimens for covalent BTK inhibitors in chronic inflammatory conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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